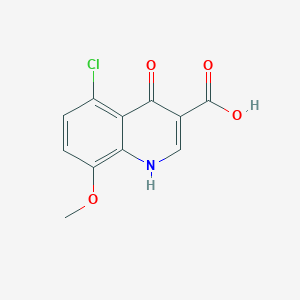
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is a compound with the molecular weight of 261.32 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle .
Synthesis Analysis
The synthesis of compounds like 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contributes to the planarity of the molecule .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid involves the reaction of 3-thiophenecarboxylic acid with pyrrolidine-1-sulfonyl chloride in the presence of a base to form the intermediate 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid chloride. This intermediate is then treated with a base and water to yield the final product.", "Starting Materials": [ "3-thiophenecarboxylic acid", "pyrrolidine-1-sulfonyl chloride", "base", "water" ], "Reaction": [ "Step 1: 3-thiophenecarboxylic acid is reacted with pyrrolidine-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid chloride.", "Step 2: The intermediate is then treated with a base, such as sodium hydroxide, and water to yield the final product, 5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid." ] } | |
Numéro CAS |
1041566-27-1 |
Nom du produit |
5-(pyrrolidine-1-sulfonyl)thiophene-3-carboxylic acid |
Formule moléculaire |
C9H11NO4S2 |
Poids moléculaire |
261.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




